molecular formula C18H13Br2NO2 B11609779 2-[(E)-2-(3,5-dibromo-4-methoxyphenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(3,5-dibromo-4-methoxyphenyl)ethenyl]quinolin-8-ol

Cat. No.: B11609779
M. Wt: 435.1 g/mol
InChI Key: QLNTUIJDNFHSCB-FNORWQNLSA-N
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Description

2-[(1E)-2-(3,5-DIBROMO-4-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core substituted with a dibromo-methoxyphenyl group, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3,5-DIBROMO-4-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functionalization to introduce the dibromo-methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions often require precise control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3,5-DIBROMO-4-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the double bond or the quinoline ring.

    Substitution: Halogen substitution reactions can occur, where the bromine atoms are replaced by other functional groups using nucleophilic substitution reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-[(1E)-2-(3,5-DIBROMO-4-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3,5-DIBROMO-4-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-[(1E)-2-(3,5-DIBROMO-4-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL: shares similarities with other quinoline derivatives, such as:

Uniqueness

The uniqueness of 2-[(1E)-2-(3,5-DIBROMO-4-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C18H13Br2NO2

Molecular Weight

435.1 g/mol

IUPAC Name

2-[(E)-2-(3,5-dibromo-4-methoxyphenyl)ethenyl]quinolin-8-ol

InChI

InChI=1S/C18H13Br2NO2/c1-23-18-14(19)9-11(10-15(18)20)5-7-13-8-6-12-3-2-4-16(22)17(12)21-13/h2-10,22H,1H3/b7-5+

InChI Key

QLNTUIJDNFHSCB-FNORWQNLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Br

Canonical SMILES

COC1=C(C=C(C=C1Br)C=CC2=NC3=C(C=CC=C3O)C=C2)Br

Origin of Product

United States

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